Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
Description
Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one is a strained bicyclic spiro compound characterized by a bicyclo[3.2.0]heptene framework fused to a cyclopropane ring via a spiro junction at position 2. The ketone group at position 6 introduces polarity and reactivity, making it a versatile intermediate in organic synthesis. Its unique geometry and strain energy influence its thermal and chemical behavior, distinguishing it from other bicyclic and spirocyclic analogs.
Properties
IUPAC Name |
spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIBWHRSQRRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC3C2C(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one typically involves the cycloisomerization of suitable precursors. One common method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum(II) or gold(I) . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one may involve large-scale cycloisomerization processes, utilizing robust and efficient catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thermal Rearrangement Behavior
The thermal chemistry of spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one exhibits selective product formation during [1,3]-sigmatropic or cyclopropylcarbinyl (CPC) rearrangements. This contrasts with simpler bicyclo[4.2.0]oct-2-ene derivatives, where similar selectivity is observed but attributed to differing radical stabilization mechanisms.
Key Data :
| Compound | CPC Products Observed | Rationale | Reference |
|---|---|---|---|
| This compound | 1/2 | Short-lived homoallylic radical | |
| Bicyclo[4.2.0]oct-2-ene | 1/2 | Radical stabilization via allylic strain |
Enzymatic Reactivity
Epoxide Derivatives
Spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] derivatives, synthesized via reaction with dimethylsulfonium methylide, demonstrate the compound’s utility as a precursor for ring-expanded products. For example, lithium iodide-mediated rearrangement yields bicyclo[3.3.0]octan-3-one derivatives, showcasing its role in bridged ring system synthesis .
Dichlorocarbene Additions
Spiro compounds like spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane] undergo dichlorocarbene addition to form tricyclic products (e.g., 3',3'-dichlorospiro derivatives in 50% yield), illustrating the versatility of spiro junctions in trapping reactive intermediates .
Substituent Effects on Stability and Reactivity
Chlorinated analogs, such as 2,2,4,4-tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one, exhibit enhanced stability due to electron-withdrawing groups, enabling isolation as crystalline solids (m.p. 103–104°C) . In contrast, the parent spiro[bicyclo[3.2.0]heptene-cyclopropane] system is more reactive, favoring rearrangements over isolation.
Structural and Stereochemical Comparisons
Bicyclo[2.2.1]heptane-Based Spiro Systems
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (C₉H₁₂, MW 120.195) shares a similar spiro-cyclopropane motif but lacks the ketone functionality and exhibits reduced strain due to the larger bicyclo[2.2.1] framework . This results in lower reactivity toward rearrangements.
Hexachloroacetone-Derived Spiro Compounds
Tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one features a bicyclo[3.2.1] backbone and chlorine substituents, which confer thermal stability and distinct NMR profiles (e.g., ¹H NMR δ 1.58 dddd in CDCl₃) .
Biological Activity
Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one is a unique organic compound notable for its spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the CAS number 61286-88-2. Its structure consists of a bicyclo[3.2.0]hept-2-ene core fused with a cyclopropane ring, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors to influence signaling pathways relevant to various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has shown promise in cancer research, particularly for its antiproliferative effects on different cancer cell lines. For example:
- Case Study : In a study involving human neuroblastoma (SH-SY5Y) cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates (see Table 1).
| Cell Line | Treatment Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| SH-SY5Y | 10 | 45 | 5 |
| PC3 (Prostate) | 20 | 60 | 10 |
| C2C12 (Myoblast) | 15 | 50 | 7 |
Table 1: Antiproliferative effects of this compound on various cell lines.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could have implications for treating inflammatory diseases.
Research Findings
Recent investigations into the biological activities of this compound have highlighted several key findings:
- Synergistic Effects : When combined with other compounds such as certain flavonoids or phenolic acids, the biological activity of this compound can be enhanced.
- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
